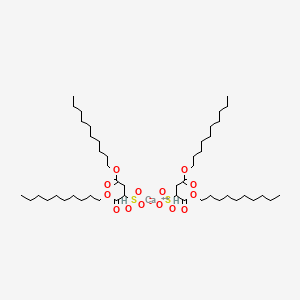
Butanedioic acid, sulfo-, 1,4-didecyl ester, calcium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanedioic acid, sulfo-, 1,4-didecyl ester, calcium salt is a chemical compound that belongs to the class of sulfonated esters. This compound is characterized by the presence of a butanedioic acid backbone with sulfonic acid groups and didecyl ester substitutions, coordinated with calcium ions. It is known for its surfactant properties and is used in various industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, sulfo-, 1,4-didecyl ester, calcium salt typically involves the esterification of butanedioic acid with didecyl alcohol in the presence of a sulfonating agent. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired ester. The resulting ester is then neutralized with calcium hydroxide to form the calcium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions. The process involves the use of high-purity reagents and catalysts to achieve high yields and purity of the final product. The reaction mixture is continuously monitored and adjusted to optimize the reaction efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Butanedioic acid, sulfo-, 1,4-didecyl ester, calcium salt undergoes various chemical reactions, including:
Oxidation: The sulfonic acid groups can be oxidized to form sulfonate derivatives.
Reduction: The ester groups can be reduced to alcohols under specific conditions.
Substitution: The ester groups can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonate derivatives.
Reduction: Alcohols.
Substitution: Substituted esters with various functional groups.
Wissenschaftliche Forschungsanwendungen
Butanedioic acid, sulfo-, 1,4-didecyl ester, calcium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the study of membrane proteins and lipid interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizing agent for pharmaceutical formulations.
Industry: Utilized in the production of detergents, emulsifiers, and dispersants for various industrial processes.
Wirkmechanismus
The mechanism of action of butanedioic acid, sulfo-, 1,4-didecyl ester, calcium salt is primarily based on its surfactant properties. The compound has both hydrophilic (sulfonic acid groups) and hydrophobic (didecyl ester groups) regions, allowing it to interact with both water and non-polar substances. This amphiphilic nature enables the formation of micelles, which can solubilize non-polar substances in aqueous solutions. The calcium ions play a role in stabilizing the structure and enhancing the compound’s surfactant properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Butanedioic acid, sulfo-, 1,4-diisodecyl ester, ammonium salt
- Butanedioic acid, sulfo-, 1,4-dibutyl ester, sodium salt
- Butanedioic acid, sulfo-, 1-dodecyl ester, disodium salt
Uniqueness
Butanedioic acid, sulfo-, 1,4-didecyl ester, calcium salt is unique due to its specific ester and calcium salt composition, which imparts distinct surfactant properties and stability compared to other similar compounds. The presence of calcium ions enhances its ability to form stable micelles and interact with various substances, making it particularly useful in applications requiring high stability and efficiency.
Eigenschaften
CAS-Nummer |
16659-50-0 |
|---|---|
Molekularformel |
C48H90CaO14S2 |
Molekulargewicht |
995.4 g/mol |
IUPAC-Name |
calcium;1,4-didecoxy-1,4-dioxobutane-2-sulfonate |
InChI |
InChI=1S/2C24H46O7S.Ca/c2*1-3-5-7-9-11-13-15-17-19-30-23(25)21-22(32(27,28)29)24(26)31-20-18-16-14-12-10-8-6-4-2;/h2*22H,3-21H2,1-2H3,(H,27,28,29);/q;;+2/p-2 |
InChI-Schlüssel |
ULHRXIGKWVVDKR-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCC)S(=O)(=O)[O-].CCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCC)S(=O)(=O)[O-].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


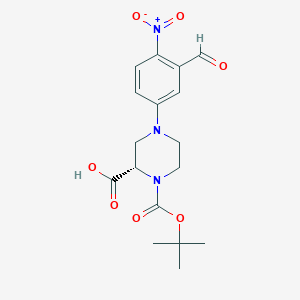

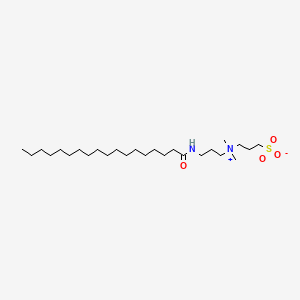
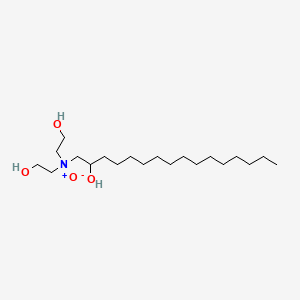
![4-[4-[4-(2,5-dimethyl-4-pyridin-4-ylphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]pyridine](/img/structure/B13735603.png)
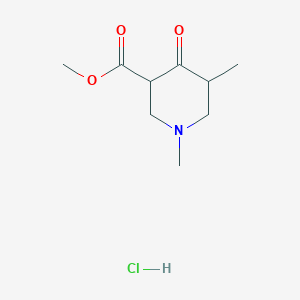
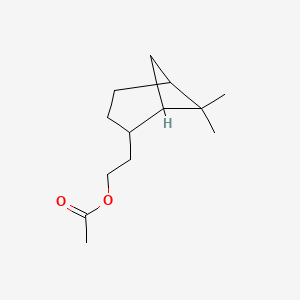

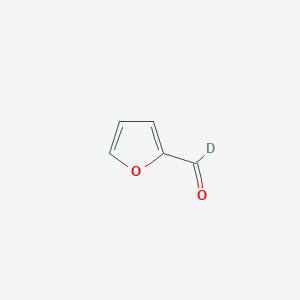


![(1S,4S)-2-Methyl-5-(methylsulfonyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B13735634.png)

![6,6'-[Ethane-1,2-diylbis(azanediylmethanylylidene)]bis(2-methylcyclohexa-2,4-dien-1-one)](/img/structure/B13735645.png)
